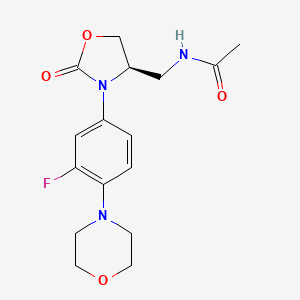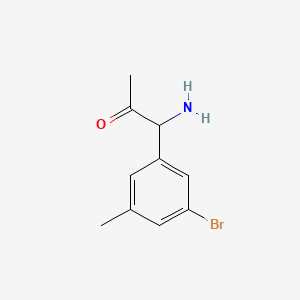
(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a bromine and a fluorine atom attached to a phenyl ring, along with a prop-2-enylamine side chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the halogenation of a precursor phenylpropylamine compound. The reaction typically involves the use of bromine and fluorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process would include steps such as purification and isolation of the final product to ensure high purity and yield.
化学反応の分析
Types of Reactions
(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce dehalogenated amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of specialty chemicals or materials.
作用機序
The mechanism of action of (1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- (1S)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine
- (1S)-1-(2-Bromo-6-chlorophenyl)prop-2-enylamine
- (1S)-1-(2-Bromo-6-methylphenyl)prop-2-enylamine
Uniqueness
(1S)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, biological activity, and overall properties compared to similar compounds.
特性
分子式 |
C9H9BrFN |
|---|---|
分子量 |
230.08 g/mol |
IUPAC名 |
(1S)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m0/s1 |
InChIキー |
GIRFHSXPJYEJAM-QMMMGPOBSA-N |
異性体SMILES |
C=C[C@@H](C1=C(C=CC=C1Br)F)N |
正規SMILES |
C=CC(C1=C(C=CC=C1Br)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
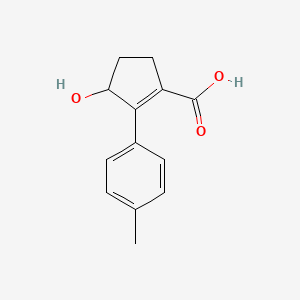
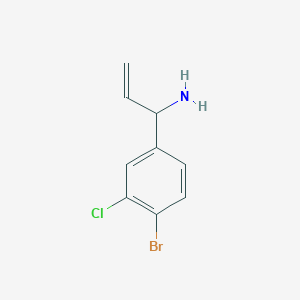
![6'-Isobutoxy-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13056244.png)
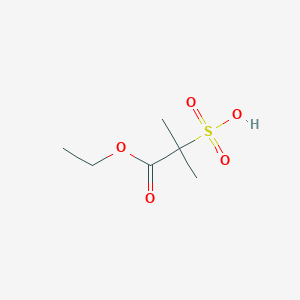

![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)

![1-Methyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13056271.png)
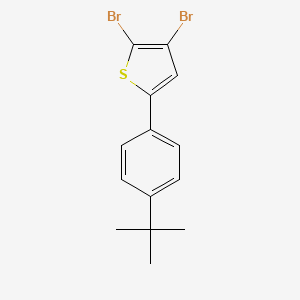
![N-(3-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13056290.png)

